
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cancer growth and survival.
Biochemical and Physiological Effects:
Compound X has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Additionally, Compound X has been found to reduce pain sensitivity in animal models. Compound X has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer treatment. Furthermore, Compound X has been found to enhance cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its potential to exhibit significant anti-inflammatory, analgesic, and anti-cancer effects. Additionally, Compound X has been found to enhance cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using Compound X in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving Compound X. One potential direction is to further investigate its mechanism of action, as this may provide insight into its potential applications in various fields. Additionally, further research is needed to determine the optimal dosage and administration method for Compound X in vivo. Furthermore, future research may focus on developing more water-soluble derivatives of Compound X to improve its bioavailability. Finally, additional studies are needed to assess the long-term safety and efficacy of Compound X in animal models and humans.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form 4-tert-butyl-1-cyanocyclohexanol. This intermediate is then treated with thionyl chloride to form 4-tert-butyl-1-cyanocyclohexene. The final step involves the reaction of 4-tert-butyl-1-cyanocyclohexene with 4-methoxy-2-methylbenzoyl chloride to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Compound X has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Compound X has been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance cognitive function in animal models.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-12-16(24-5)6-7-17(14)18(23)22-20(13-21)10-8-15(9-11-20)19(2,3)4/h6-7,12,15H,8-11H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVVSCIUNCJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)
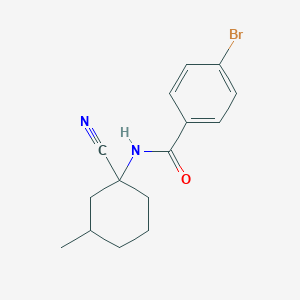

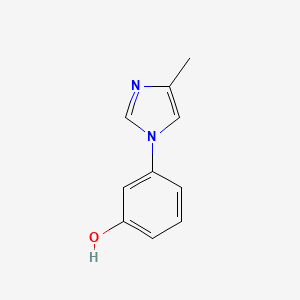

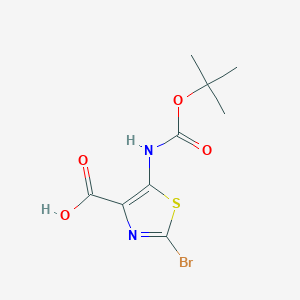

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

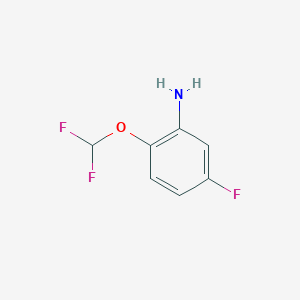
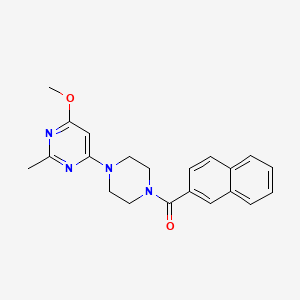
![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)